molecular formula C11H21NO B8339048 3-Cyclohexyl-3-methylaminomethyloxetane

3-Cyclohexyl-3-methylaminomethyloxetane

Cat. No. B8339048
M. Wt: 183.29 g/mol
InChI Key: AHRXGYCFTIZWPO-UHFFFAOYSA-N
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Patent
US04985582

Procedure details

3-Cyclohexyl-3-formyloxetane (1.7 g) was dissolved in methanol (10 ml) at 25° C. In succession, anhydrous sodium acetate (3.3 g), methylamine hydrochloride (3.4 g) and sodium cyanoborohydride (630 mg) were added, followed by a further volume of methanol (30 ml). The mixture was stirred overnight and then basified with sodium hydroxide solution (1M, 22 ml) to pH9. Ether extraction, washing and drying, followed by evaporation gave 3-cyclohexyl-3-methylaminomethyloxetane as a colourless oil.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
630 mg
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2([CH:11]=O)[CH2:10][O:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([O-])(=O)C.[Na+].Cl.CN.[C:21]([BH3-])#[N:22].[Na+].[OH-].[Na+]>CO>[CH:1]1([C:7]2([CH2:11][NH:22][CH3:21])[CH2:10][O:9][CH2:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C1(CCCCC1)C1(COC1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
3.4 g
Type
reactant
Smiles
Cl.CN
Name
Quantity
630 mg
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Three
Name
Quantity
22 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Ether extraction
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
followed by evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(CCCCC1)C1(COC1)CNC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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